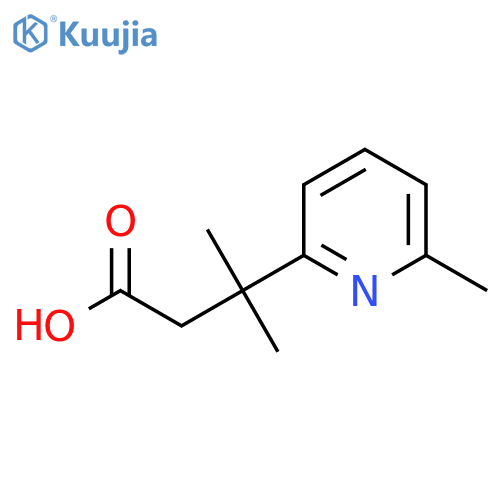Cas no 1550853-62-7 (3-methyl-3-(6-methylpyridin-2-yl)butanoic acid)

3-methyl-3-(6-methylpyridin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-(6-methylpyridin-2-yl)butanoic acid
- 1550853-62-7
- EN300-2000408
-
- インチ: 1S/C11H15NO2/c1-8-5-4-6-9(12-8)11(2,3)7-10(13)14/h4-6H,7H2,1-3H3,(H,13,14)
- InChIKey: TTYQFPQUZLQBFG-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)(C)C1C=CC=C(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.2Ų
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000408-0.25g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-2000408-0.5g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-2000408-5g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-2000408-0.1g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-2000408-0.05g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-2000408-10.0g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 10g |
$6450.0 | 2023-05-31 | ||
| Enamine | EN300-2000408-1g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-2000408-1.0g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-2000408-5.0g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 5g |
$4349.0 | 2023-05-31 | ||
| Enamine | EN300-2000408-2.5g |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid |
1550853-62-7 | 2.5g |
$1791.0 | 2023-09-16 |
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
3-methyl-3-(6-methylpyridin-2-yl)butanoic acidに関する追加情報
Recent Advances in the Study of 3-methyl-3-(6-methylpyridin-2-yl)butanoic acid (CAS: 1550853-62-7)
3-methyl-3-(6-methylpyridin-2-yl)butanoic acid (CAS: 1550853-62-7) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine-based structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific investigation.
Recent research has highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the presence of a pyridine ring and a carboxylic acid functional group, make it a versatile building block for drug development. Studies have demonstrated its utility in the design of small-molecule inhibitors targeting specific enzymes and receptors, particularly in the context of inflammatory and metabolic diseases.
One of the most notable findings in recent literature is the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors involved in numerous physiological processes, and their dysregulation is associated with various diseases. Preliminary data suggest that 3-methyl-3-(6-methylpyridin-2-yl)butanoic acid may interact with specific GPCR subtypes, offering a new avenue for therapeutic intervention. Further studies are underway to validate these findings and explore the compound's efficacy in preclinical models.
In addition to its pharmacological potential, advancements in the synthetic chemistry of 3-methyl-3-(6-methylpyridin-2-yl)butanoic acid have been reported. Researchers have developed more efficient and scalable synthetic routes, enabling larger-scale production for further biological evaluation. These synthetic improvements are critical for facilitating the compound's transition from the laboratory to clinical applications.
Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to address these gaps, with a focus on optimizing its bioavailability and minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into tangible therapeutic solutions.
In conclusion, 3-methyl-3-(6-methylpyridin-2-yl)butanoic acid (CAS: 1550853-62-7) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique structural properties and potential therapeutic applications underscore the importance of continued investigation. As new data emerge, this compound may pave the way for innovative treatments targeting a range of diseases, offering hope for improved patient outcomes.
1550853-62-7 (3-methyl-3-(6-methylpyridin-2-yl)butanoic acid) 関連製品
- 1877963-42-2(3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 1210727-41-5(2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline)
- 1537997-33-3(3-(2,4-dimethyl-1H-pyrrol-3-yl)propan-1-amine)
- 562-74-3(rac Terpinen-4-ol)
- 87442-58-8(cis-2-phenylcyclobutane-1-carboxylic acid)
- 1207016-25-8(3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one)
- 1806015-46-2(Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)
- 2649070-88-0(5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine)
- 1806393-53-2(1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one)




